7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with tert-butyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with piperazine derivatives and benzyl chloride yield the final compound . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: It has shown significant activity against various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound disrupts the cell cycle, leading to the inhibition of cancer cell growth and proliferation. This interaction is facilitated by the compound’s ability to bind to the active site of CDK2, forming stable complexes that prevent the kinase from phosphorylating its substrates .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, similar to 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in cancer treatment.
The uniqueness of this compound lies in its specific structural features, such as the presence of the benzylpiperazine moiety, which enhances its binding affinity and specificity towards CDK2 .
Properties
Molecular Formula |
C27H30ClN5 |
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Molecular Weight |
460.0 g/mol |
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H30ClN5/c1-27(2,3)24-17-25(32-15-13-31(14-16-32)19-20-7-5-4-6-8-20)33-26(30-24)23(18-29-33)21-9-11-22(28)12-10-21/h4-12,17-18H,13-16,19H2,1-3H3 |
InChI Key |
FYELGPIQBPJRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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